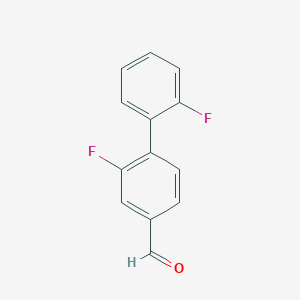

3-Fluoro-4-(2-fluorophenyl)benzaldehyde

Descripción general

Descripción

“3-Fluoro-4-(2-fluorophenyl)benzaldehyde” is a fluorinated benzaldehyde. Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .

Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . Another compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, is synthesized by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide .Molecular Structure Analysis

The molecular structure of fluorobenzaldehyde isomers consists of a benzene ring with a fluorine atom and an aldehyde group attached at different positions .Chemical Reactions Analysis

Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehyde isomers include a melting point of -44.5°C to -10°C, a boiling point of 173°C to 181°C, a flash point of 55°C to 56°C, and a density of 1.174 g/cm³ to 1.175 g/cm³ .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research involving compounds structurally related to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has focused on crystal structure analysis. These studies examine the planarity and parallelism of benzaldehyde fragments in the crystal structure, providing insights into molecular interactions and stability (Clegg et al., 1999).

Enzymatic Baeyer–Villiger Oxidation

The enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, a reaction catalyzed by flavoprotein enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO), is a significant application. This process transforms fluorobenzaldehydes into corresponding fluorophenyl formates, which are precursors to various fluorophenols, highlighting the role of these compounds in synthesizing fluorinated organic molecules (Moonen et al., 2005).

Organic Synthesis and Catalysis

3-Fluoro-4-(2-fluorophenyl)benzaldehyde and its analogs are utilized in organic synthesis, such as in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. These compounds serve as transient directing groups, facilitating specific chemical transformations (Chen & Sorensen, 2018).

Anticancer Research

Fluorinated benzaldehydes, which are structurally similar to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, have been used in the synthesis of anticancer compounds. For instance, they have been employed in the Wittig synthesis of fluoro-substituted stilbenes, demonstrating potential in developing novel anticancer agents (Lawrence et al., 2003).

Photophysical and Photochemical Applications

These compounds also find applications in photophysical studies. For example, the synthesis and study of fluorophore derivatives involve fluorinated benzaldehydes, exploring their spectral behavior and applications in organic photoemitting diodes (Pannipara et al., 2015).

Polymer Science

In polymer science, fluorinated benzaldehydes are utilized in the synthesis of novel polymers. For instance, they are involved in the synthesis and copolymerization of fluorinated cyanoacrylates, influencing the properties of the resulting copolymers (Krause et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQCVUKNTUVVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-fluorophenyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)

![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)